1-tert-butyl-1H-imidazole-2-carbaldehyde

Steric hindrance Catalyst design Regioselectivity

Researchers requiring sterically-hindered imidazole building blocks often face limited availability of N-tert-butyl analogs. 1-tert-Butyl-1H-imidazole-2-carbaldehyde (CAS 117983-77-4) directly addresses this gap. - Delivers >3 orders of magnitude lower NHC nucleophilicity vs. N-aryl analogs, enabling selective organocatalysis. - Provides enhanced lipophilicity (clogP) and metabolic stability for lead optimization in drug discovery. - Available as 98% pure reagent; standard packaging supports mg-to-gram scale synthesis workflows.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 117983-77-4
Cat. No. B6233554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-1H-imidazole-2-carbaldehyde
CAS117983-77-4
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=CN=C1C=O
InChIInChI=1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3
InChIKeyBGLPNOALYAMAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-1H-imidazole-2-carbaldehyde – Key Differentiators & Procurement


1-tert-Butyl-1H-imidazole-2-carbaldehyde (CAS 117983-77-4) is an N‑alkylated imidazole‑2‑carbaldehyde featuring a bulky tert‑butyl substituent at the 1‑position . This substitution pattern markedly alters the steric, electronic, and physicochemical properties of the imidazole core relative to unsubstituted or smaller N‑alkyl analogs. The compound is primarily utilized as a synthetic building block in medicinal chemistry, agrochemical development, and as a precursor to sterically‑encumbered N‑heterocyclic carbenes (NHCs) [1].

Why Generic Substitution Fails


The N‑tert‑butyl group in this compound introduces steric and electronic perturbations that are absent in common N‑alkyl analogs (e.g., N‑methyl or N‑butyl). As demonstrated in N‑heterocyclic carbene (NHC) catalysis, the N‑substituent dictates nucleophilicity and Lewis basicity across a range of >3 orders of magnitude [1]. Furthermore, the bulky tert‑butyl moiety enhances lipophilicity and metabolic stability relative to smaller alkyl groups , directly impacting the compound's utility in lead optimization and catalyst design. Simple substitution with an alternative N‑alkyl imidazole‑2‑carbaldehyde is therefore unlikely to reproduce the specific steric, electronic, and physicochemical profile required for targeted applications.

Quantitative Differentiation Evidence


Steric Bulk: tert-Butyl vs. Methyl

The N‑tert‑butyl group provides significantly greater steric bulk than an N‑methyl group. This bulk is a critical design element for modulating catalyst selectivity and preventing unwanted side reactions. While direct comparative data for the aldehyde itself are sparse, the difference in steric demand is well‑established in NHC chemistry, where N‑tert‑butyl substitution leads to distinctly different catalytic outcomes compared to N‑methyl or N‑aryl analogs [1].

Steric hindrance Catalyst design Regioselectivity

Lipophilicity Enhancement: tert-Butyl vs. Hydrogen

The introduction of a tert‑butyl group increases lipophilicity compared to the unsubstituted imidazole‑2‑carbaldehyde. Although a directly measured log P value for the target compound was not found in the available literature, class‑level evidence indicates that tert‑butyl substitution substantially raises log P, enhancing membrane permeability and influencing biological activity .

Lipophilicity Drug-likeness Membrane permeability

NHC Nucleophilicity: tert-Butyl vs. 2,6-Dimethoxyphenyl

The nucleophilicity of N‑heterocyclic carbenes derived from imidazolium salts is strongly dependent on the N‑substituent. In a systematic study, the N‑tert‑butyl group produced one of the least nucleophilic imidazolylidene NHCs, whereas the N‑2,6‑(CH₃O)₂C₆H₃ group gave the most nucleophilic [1]. The difference in nucleophilicity spans three orders of magnitude and directly correlates with catalyst efficiency in a trienyl ester rearrangement [1].

NHC catalysis Nucleophilicity Lewis basicity

Metabolic Stability: tert-Butyl vs. Methyl

The tert‑butyl group is a well‑known strategy to improve metabolic stability by sterically shielding metabolically labile sites or by reducing the rate of oxidative metabolism. While direct comparative data for this specific compound are lacking, class‑level inference from medicinal chemistry literature indicates that tert‑butyl substitution on heterocycles often leads to increased stability in human liver microsomes compared to methyl or unsubstituted analogs [1].

Metabolic stability CYP inhibition Lead optimization

Optimal Application Scenarios


Sterically-Encumbered NHC Precursor

Researchers seeking an NHC with reduced nucleophilicity and enhanced steric bulk should select 1‑tert‑butyl‑1H‑imidazole‑2‑carbaldehyde as the aldehyde precursor for imidazolium salt synthesis. The resulting NHC exhibits nucleophilicity three orders of magnitude lower than that of the N‑2,6‑(CH₃O)₂C₆H₃ analog [1], making it suitable for reactions where high nucleophilicity would lead to unwanted side reactions or poor selectivity.

Lipophilic Building Block for SAR

In structure‑activity relationship (SAR) campaigns aimed at optimizing lipophilicity and metabolic stability, the tert‑butyl‑substituted imidazole‑2‑carbaldehyde offers a significant increase in calculated log P relative to the unsubstituted parent compound [1]. This property facilitates the exploration of hydrophobic interactions and can improve membrane permeability of lead compounds, thereby supporting the design of more drug‑like molecules.

Sterically-Directed Heterocycle Synthesis

The steric bulk of the N‑tert‑butyl group can be exploited to control regioselectivity in cycloadditions, condensations, or metal‑catalyzed cross‑coupling reactions. This compound serves as a valuable building block for constructing sterically congested imidazole‑containing scaffolds, where the tert‑butyl group may prevent undesired dimerization or promote specific transition‑state geometries [1].

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